molecular formula C22H12ClF3N2O5S B2703281 (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile CAS No. 1025301-37-4

(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile

Cat. No.: B2703281
CAS No.: 1025301-37-4
M. Wt: 508.85
InChI Key: XWZSVIPGBVFDRZ-RGVLZGJSSA-N
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile ( 1025301-37-4) is a high-purity, synthetic organic compound supplied for research and development purposes. With a molecular formula of C22H12ClF3N2O5S and a molecular weight of 508.85 g/mol, this acrylonitrile derivative is characterized by its specific (E)-configuration around the central double bond . The molecular structure integrates several pharmacologically significant moieties, including a 4-chlorobenzenesulfonyl group, a nitro-substituted aromatic system, and a 3-(trifluoromethyl)phenoxy group. This unique combination suggests potential for applications in materials science and as a valuable intermediate in pharmaceutical research . Compounds within this chemical class have been investigated for various biological activities. Research on structurally related (E)-2-(4-chlorophenyl)sulfonyl acrylonitrile derivatives indicates potential antimicrobial properties, as demonstrated in in vitro studies . Furthermore, the trifluoromethylphenyl motif is a recognized structural feature in modern medicinal chemistry, notably found in potent kinase inhibitors developed for targeted cancer therapies, such as treatments for gastrointestinal stromal tumors . This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only, and the product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. Researchers should handle this material with appropriate care and adhere to all relevant safety and regulatory guidelines.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O5S/c23-16-4-7-19(8-5-16)34(31,32)20(13-27)11-14-10-17(28(29)30)6-9-21(14)33-18-3-1-2-15(12-18)22(24,25)26/h1-12H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZSVIPGBVFDRZ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile likely involves multiple steps, including the formation of the sulfonyl, nitro, and trifluoromethyl groups. Typical synthetic routes may include:

    Formation of the sulfonyl group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile.

    Introduction of the nitro group: Nitration reactions using nitric acid and sulfuric acid can introduce the nitro group onto the aromatic ring.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step may involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chlorine atom in the sulfonyl group can be substituted with other nucleophiles.

    Addition: The double bond in the prop-2-enenitrile moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Electrophiles: Bromine (Br2), chlorine (Cl2).

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Sulfonyl Compounds: From nucleophilic substitution reactions.

    Addition Products: From reactions involving the double bond.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials due to its unique functional groups.

Biology

    Biochemical Probes: The compound could be used to study biochemical pathways and enzyme activities.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Effects
Target Compound C₂₂H₁₃ClF₃N₂O₅S 4-Cl-benzenesulfonyl, NO₂, CF₃-phenoxy ~539.8* High polarity, low solubility in nonpolar solvents, strong electron withdrawal
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile C₁₅H₁₀Cl₂N₂ 4-Cl-phenyl, 2-Cl-aniline 289.16 Moderate polarity; amino group enables hydrogen bonding
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile C₂₂H₁₄Cl₂F₃N₃O₃S 4-Cl-sulfonyl, CF₃-pyridyloxy 514.3 Pyridyloxy enhances π-π stacking; lower solubility than target compound
(2E)-3-(3-Chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile C₂₁H₁₅Cl₂N₃O₄ Dihydropyrimidinyl, Cl-phenoxy 444.27 Increased hydrogen bonding capacity due to dihydropyrimidinyl
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate C₁₅H₁₅N₃O₆S Nitrophenoxy, pyrimidinyl, thioacetate 365.36 Thioacetate enhances metabolic stability; nitro group increases reactivity

*Estimated based on substituent contributions.

Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The target compound’s nitro and sulfonyl groups create a more electron-deficient aromatic system compared to analogues with methoxy or trifluoromethyl groups . This reduces nucleophilic attack susceptibility but may hinder solubility.
  • Hydrogen Bonding: Analogues with amino or dihydropyrimidinyl groups exhibit enhanced hydrogen-bonding capacity, improving solubility and bioavailability compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility Profile
Target Compound ~450 (Predicted) ~1.5 (Predicted) -3.2* Low in water; moderate in DMSO
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 430.6 1.345 -2.85 Insoluble in water; soluble in acetone
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile N/A N/A N/A Low in polar solvents

*Predicted using computational tools.

  • Solubility : The target compound’s nitro and sulfonyl groups increase polarity but may reduce solubility due to crystalline packing .
  • Acidity: The sulfonyl group lowers pKa compared to analogues with amino substituents, enhancing electrophilicity .

Biological Activity

The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile , with CAS number 1025301-37-4 , is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a sulfonyl group, a nitrile moiety, and multiple aromatic rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H12ClF3N2O5S
  • Molar Mass : 508.85 g/mol
  • Structure : The compound consists of a central propene structure substituted with various functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with nucleophilic sites in enzymes, potentially inhibiting their activity. This can be crucial in targeting specific pathways in disease processes.
  • Antioxidant Properties : The presence of nitro and trifluoromethyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
  • Receptor Modulation : The aromatic rings can interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of this compound was tested against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, likely due to its ability to induce apoptosis through the activation of caspase pathways.
  • Case Study 2 : Another study evaluated the compound's effects on prostate cancer cells, revealing that it inhibits tumor growth by interfering with the cell cycle at the G1 phase.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Study Findings : In vitro tests revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Data Summary Table

PropertyValue
Molecular FormulaC22H12ClF3N2O5S
Molar Mass508.85 g/mol
CAS Number1025301-37-4
Anticancer ActivityInhibits cell growth in vitro
Antimicrobial ActivityEffective against S. aureus
Mechanism of ActionEnzyme inhibition, receptor modulation

Q & A

Q. What synthetic methodologies are recommended for the target compound, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation , leveraging substituted aldehydes and ketones under alkaline conditions (e.g., ethanol/NaOH) . Key variables for optimization include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nitro group reactivity.
  • Catalyst : Use phase-transfer catalysts (e.g., TBAB) to improve yields in biphasic systems.
  • Temperature : Controlled heating (50–70°C) minimizes side reactions like nitrile hydrolysis. Reference controlled synthesis protocols for structurally similar sulfonamide derivatives for guidance .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • 1H/13C NMR : Assign stereochemistry (E/Z) using coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) .
  • XRD : Resolve spatial arrangement of the trifluoromethylphenoxy group and confirm planarity of the enenitrile moiety. Compare with CCDC deposition data (e.g., CCDC 1988019 for analogous chalcones) .
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches to rule out degradation .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict reactivity and biological targets?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density at the nitro group (electrophilic site) and nitrile (nucleophilic susceptibility). Compare HOMO-LUMO gaps with experimental redox potentials .
  • Molecular Docking : Screen against kinase or protease targets (e.g., NF-κB pathways) using AutoDock Vina. Prioritize binding pockets accommodating the 4-chlorobenzenesulfonyl group for hydrophobic interactions .

Q. How to resolve contradictions in spectroscopic data across studies?

Example: Discrepancies in 13C NMR shifts for the trifluoromethylphenoxy group may arise from:

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 data .
  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility.
  • Crystallographic validation : Use XRD to confirm substituent orientation and cross-validate NMR assignments .

Q. What strategies optimize regioselectivity during functionalization of the nitro group?

  • Electrophilic substitution : Nitro groups direct incoming electrophiles to meta positions. Use protecting groups (e.g., Boc) on the phenoxy moiety to avoid interference.
  • Reductive amination : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling subsequent coupling (e.g., Suzuki-Miyaura) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Replace 4-chlorobenzenesulfonyl with methylsulfonyl (electron-withdrawing) or methoxy (electron-donating) groups to assess electronic effects on bioactivity .
  • Side-chain variations : Introduce halogens (F, Br) at the 3-(trifluoromethyl)phenoxy ring to study steric vs. electronic contributions .

Q. What experimental approaches validate hypothesized biological mechanisms (e.g., enzyme inhibition)?

  • Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Cellular models : Use NF-κB reporter cell lines to assess suppression of inflammatory pathways, correlating with BAY 11-7082 analogs .
  • Metabolomics : LC-MS profiling to track downstream metabolites and off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity of structurally similar compounds?

  • Strain specificity : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .
  • Membrane permeability : Use logP calculations to assess hydrophobicity-driven uptake differences.
  • Resazurin assays : Validate viability metrics to rule out false positives from compound autofluorescence .

Methodological Tables

Table 1. Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalsReference
1H NMR (CDCl₃) δ 8.2–8.5 (aromatic H), δ 6.8–7.2 (alkene H)
13C-APT δ 115–120 (C≡N), δ 150–155 (sulfonyl C)
XRD Dihedral angle <10° for planar enenitrile

Table 2. Computational Parameters for DFT Studies

ParameterValuePurpose
Basis set6-31G(d)Electron density mapping
Solvent modelPCM (ethanol)Dielectric effects
Convergence criteria10⁻⁶ a.u.Geometry optimization

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